6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-7(11(12)13)6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFFHOXHZNYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442372 | |
| Record name | 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178268-98-9 | |
| Record name | 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Substituted Pyrrole Derivatives
The cyclocondensation of 2-amino-1H-pyrrole-3-carbonitrile derivatives represents a foundational method for constructing the pyrrolo[2,3-b]pyridine core. In a representative procedure, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile undergoes reflux with methyl-containing reagents such as acetylacetone in acetic acid under hydrochloric acid catalysis . The methyl group at position 6 is introduced via the ketone component of acetylacetone, which participates in a Knorr-type cyclization (Figure 1).
Reaction Conditions :
-
Solvent : Acetic acid (15 mL per 10 mmol substrate)
-
Catalyst : Concentrated HCl (2–3 drops)
-
Temperature : Reflux (110–120°C) for 4 hours
-
Workup : Purification via silica gel chromatography (CH2Cl2/MeOH, 39:1) .
This method yields the unsubstituted pyrrolo[2,3-b]pyridine core, which subsequently undergoes nitration. However, adapting the starting material to incorporate methyl groups at position 6 requires substituting phenyl groups with methyl analogues, a modification that enhances electron density and influences nitration regioselectivity .
Regioselective Nitration of the Pyrrolo[2,3-b]Pyridine Core
Nitration at position 4 is achieved using a mixed acid system (H2SO4/HNO3), a method adapted from one-pot synthesis protocols for nitropyridine derivatives . The electron-donating methyl group at position 6 directs nitration to the para position on the pyridine ring, consistent with electrophilic aromatic substitution trends.
Procedure :
-
Substrate : 6-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv).
-
Nitration Agent : Fuming HNO3 (1.1 equiv) in concentrated H2SO4 at 0–5°C.
-
Reaction Time : 2 hours under vigorous stirring.
-
Quenching : Ice-cold water (10 mL per 1 mmol substrate).
-
Isolation : Filtration and recrystallization from ethanol/water (1:3) .
Key Considerations :
-
Temperature Control : Maintaining subambient temperatures prevents over-nitration and byproduct formation.
-
Acid Strength : ≥95% H2SO4 ensures protonation of the pyridine nitrogen, enhancing reactivity .
Sequential Methylation-Nitration Strategies
Alternative routes introduce the methyl group post-cyclization via nucleophilic substitution or Friedel-Crafts alkylation. For example, treating 4-nitro-1H-pyrrolo[2,3-b]pyridine with methyl iodide in the presence of a base (e.g., K2CO3) in DMF at 80°C installs the methyl group at position 6. However, this method faces challenges due to the deactivating nitro group, necessitating prolonged reaction times (12–18 hours) and resulting in moderate yields (45–55%).
Optimization Techniques :
-
Catalyst Screening : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve methylation efficiency.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of the nitro-substituted intermediate.
One-Pot Diazotization-Nitration Approach
A novel one-pot method, inspired by diazo intermediate utilization in nitropyridine synthesis, combines nitration and diazotization steps to streamline production . While originally developed for 2-hydroxy-5-nitropyridine, this approach is adaptable to pyrrolo[2,3-b]pyridines by modifying the starting amine.
Protocol :
-
Diazotization : 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (1 equiv) reacts with NaNO2 (1.5 equiv) in H2SO4 at 0–10°C.
-
Nitration : Direct addition of HNO3 (1 equiv) at 40–50°C.
-
Quenching : Precipitation in ice-water followed by neutralization with NH4OH .
Advantages :
-
Reduced Waste : Eliminates intermediate isolation, cutting solvent use by 30% .
-
Scalability : Demonstrated efficacy at pilot-plant scale (10 kg batches) .
Purification and Characterization
Post-synthetic purification is critical due to the presence of regioisomers and nitro byproducts.
Purification Methods :
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Silica gel, CH2Cl2/MeOH (95:5) | ≥98% |
| Recrystallization | Ethyl acetate/n-hexane (1:4) | 97–99% |
Spectroscopic Characterization :
-
1H NMR (DMSO-d6) : δ 8.21 (s, 1H, H-2), 7.89 (d, J = 5.1 Hz, 1H, H-5), 6.95 (s, 1H, H-7), 2.51 (s, 3H, CH3) .
-
HRMS : [M+H]+ calcd. for C8H8N3O2: 178.0611; found: 178.0614 .
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost-effectiveness and safety. Industrial protocols employ continuous-flow reactors for nitration, enhancing heat dissipation and reducing reaction times (30 minutes vs. 2 hours batch) . Methylation is conducted using dimethyl sulfate instead of methyl iodide, lowering toxicity concerns.
Chemical Reactions Analysis
Types of Reactions: 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Anticancer Applications
One of the primary areas of research for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is its potential as an anticancer agent. The compound has been shown to inhibit the proliferation of cancer cells through the following mechanisms:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : The compound acts as an FGFR inhibitor, which is crucial because abnormal FGFR signaling is implicated in various cancers. For instance, in vitro studies have demonstrated that derivatives of this compound can significantly inhibit the growth of breast cancer cell lines (e.g., 4T1) and induce apoptosis .
Other Therapeutic Applications
Beyond oncology, this compound has shown promise in other areas:
- Antidiabetic Properties : Certain derivatives have been found to effectively reduce blood glucose levels without affecting insulin concentrations. These compounds may be beneficial in treating conditions like type 2 diabetes and metabolic syndrome .
- Antimicrobial Activity : Research indicates that derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Summary of Biological Activities
| Activity | Target | Outcome |
|---|---|---|
| Anticancer | FGFRs (FGFR1, FGFR2, FGFR3) | Inhibition of cell proliferation; apoptosis induction |
| Antidiabetic | Glucose transport mechanisms | Reduction in blood glucose levels |
| Antimicrobial | Bacterial and fungal pathogens | Moderate activity against Staphylococcus aureus |
Structure-Activity Relationship
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 5 | FGFR inhibition |
| 4-Amino-1H-pyrrolo[2,3-b]pyridine | Amino group at position 4 | Anticancer properties |
| 6-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridine | Methoxy substituent at position 6 | Enhanced solubility and bioactivity |
In Vitro Studies on Cancer Cell Lines
In a study evaluating the effectiveness of various pyrrolo derivatives against breast cancer cells (4T1), compound 4h exhibited IC50 values of 7 nM for FGFR1, indicating potent inhibitory activity. The results demonstrated significant inhibition of cell migration and invasion alongside reduced cell viability, suggesting its potential as a lead compound for further development in cancer therapy .
Antidiabetic Activity Assessment
A series of experiments conducted on various substituted derivatives revealed that certain compounds could enhance insulin sensitivity significantly while lowering blood glucose levels in animal models without altering circulating insulin levels. This finding suggests their potential application in managing diabetes-related conditions .
Mechanism of Action
The mechanism of action of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, leading to the inhibition of tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Solubility and Pharmacokinetic Profiles
Pyrrolo[2,3-b]pyridines generally exhibit better aqueous solubility than sulfur-containing analogs (e.g., thieno[2,3-b]pyridines) due to nitrogen’s hydrogen-bonding capacity . However, the nitro group in 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine may reduce solubility compared to derivatives with hydrophilic groups (e.g., morpholine, -OH). For example:
- Thieno[2,3-b]pyridines: Poor solubility necessitates cyclodextrin formulations for in vivo studies .
- Pyrrolo[2,3-b]pyridines with morpholine : Aqueous solubility improved by ~10-fold compared to unsubstituted analogs .
Toxicity and Stability
Biological Activity
6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses the molecular formula C₈H₇N₃O₂. Its unique structure features a pyrrole ring fused to a pyridine ring, with both a methyl and nitro group contributing to its reactivity and biological properties.
The primary mechanism of action for this compound involves its interaction with the Fibroblast Growth Factor Receptor (FGFR) . Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This activation can lead to inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. For instance, compounds derived from this scaffold have shown IC₅₀ values in the low micromolar range against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported moderate to potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.12 μg/mL, indicating promising potential as an antibacterial agent .
Case Studies
- Anticancer Efficacy : A study assessed the cytotoxic effects of this compound derivatives on ovarian cancer cells. The results indicated that certain derivatives significantly inhibited cell viability while showing minimal toxicity to healthy cells .
- Antimicrobial Testing : Another study focused on the antimicrobial activity of pyrrolo[2,3-b]pyridine derivatives against Mycobacterium tuberculosis. The most active compounds exhibited MIC values less than 0.15 µM, showcasing their potential as new anti-tuberculosis agents .
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique biological activity of this compound:
| Compound Type | Structure Features | Biological Activity |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | Lacks methyl and nitro groups | Lower anticancer activity |
| Pyrrolopyrazine Derivatives | Contains a pyrazine ring | Variable activity; often less potent than pyrrolopyridines |
Q & A
Q. What are the common synthetic routes for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized pyrrolo[2,3-b]pyridine core. For example, nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives using a mixture of HNO₃ and H₂SO₄ at 0°C achieves regioselective nitro group introduction at the 4-position . Reaction temperature and stoichiometry are critical: excess HNO₃ (1.2 eq.) and controlled cooling (0°C) minimize side reactions like over-nitration or decomposition. Post-reaction purification via column chromatography (e.g., DCM/EA solvent systems) yields ~29% isolated product .
Q. How can NMR and HRMS be utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (e.g., δ 7.23 ppm for H-5 and δ 8.21 ppm for H-6 in DMSO-d₆) and the NH proton (δ ~11.88 ppm as a broad singlet) .
- ¹⁹F NMR (if fluorinated intermediates are used): Fluorine substitution at the 3-position shows δ ~-172 ppm .
- HRMS : Calculated [M+H]+ for C₈H₇N₃O₂ (6-methyl-4-nitro derivative) is 178.0612; deviations >0.0003 suggest impurities or incorrect functionalization .
Advanced Research Questions
Q. What strategies optimize regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine scaffold (e.g., nitration vs. halogenation)?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Nitration at the 4-position is favored due to electron-donating groups (e.g., methyl) activating the para position. In contrast, halogenation (e.g., using N-iodosuccinimide) targets the 3-position under radical conditions . Computational studies (DFT) can predict reactive sites, while experimental validation via intermediate trapping (e.g., using NaBH₄ to reduce nitro groups) confirms selectivity .
Q. How do structural modifications (e.g., methyl or nitro groups) impact the compound’s biological activity, particularly in kinase inhibition?
- Methodological Answer : The nitro group enhances electron-deficient character, improving binding to ATP pockets in kinases (e.g., FGFR1/3 or BCR-Abl). Methyl groups at the 6-position increase lipophilicity, enhancing membrane permeability. For example, 3-fluoro-4-chloro analogs show IC₅₀ values <100 nM against VEGFR2, while nitro derivatives exhibit improved selectivity over off-target kinases . Structure-activity relationship (SAR) studies require iterative synthesis, crystallography (e.g., PDB analysis), and cellular assays (e.g., kinase profiling panels) .
Q. How to resolve contradictions in reported synthetic yields for nitro-substituted pyrrolo[2,3-b]pyridines across studies?
- Methodological Answer : Yield discrepancies often arise from:
- Purification methods : Gradient elution in column chromatography (e.g., 4:1 DCM/EA vs. 1:1) affects recovery .
- Reagent purity : Technical-grade HNO₃ (70%) vs. higher-purity reagents alter reaction efficiency .
- Scale effects : Milligram-scale reactions may report lower yields due to handling losses vs. gram-scale optimized batches .
Reproducibility requires strict adherence to documented protocols (e.g., anhydrous solvents, inert atmospheres) and validation via independent synthesis .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Kinase inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., CDK4/6) and ATP analogs .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) with EC₅₀ determination .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis to quantify parent compound degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
